molecular formula C14H15N3O3S2 B2624826 Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396877-38-5

Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2624826
CAS No.: 1396877-38-5
M. Wt: 337.41
InChI Key: YJPDGPIPJQPWTF-UHFFFAOYSA-N
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Description

Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with a thiophene-3-carbonyl group at position 5 and an ethyl carbamate moiety at position 2. The tetrahydrothiazolo[5,4-c]pyridine scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., PARK7/DJ-1 inhibitors) . The thiophene-3-carbonyl substituent introduces electron-rich aromaticity, which may enhance binding interactions with biological targets, while the ethyl carbamate group influences solubility and metabolic stability. However, ethyl carbamate derivatives are associated with carcinogenic risks, necessitating careful toxicological evaluation .

Properties

IUPAC Name

ethyl N-[5-(thiophene-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-14(19)16-13-15-10-3-5-17(7-11(10)22-13)12(18)9-4-6-21-8-9/h4,6,8H,2-3,5,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDGPIPJQPWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-3-carboxylic acid with an appropriate amine to form the thiophene-3-carbonyl intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the tetrahydrothiazolo[5,4-c]pyridine ring system. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate or a similar reagent.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Tetrahydrothiazolo[5,4-c]pyridine Cores

Compounds sharing the tetrahydrothiazolo[5,4-c]pyridine scaffold but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Molecular Formula HR-MS [M+H]+ Key Substituents Pharmacological Activity Reference
Target Compound ~C₁₆H₁₇N₃O₃S₂ N/A Thiophene-3-carbonyl, ethyl carbamate Hypothetical (unreported) -
JYQ-55 C₂₇H₂₅N₅O₃S 500.1756 Tetrahydrofuran-methyl-triazole-carbonyl Potent PARK7/DJ-1 inhibitor
JYQ-79 C₁₇H₂₂BrN₅O₂S 440.0756 Pyrrolidine-pyridinyl-carbonyl Selective PARK7/DJ-1 inhibitor
  • The ethyl carbamate in the target compound may reduce metabolic stability compared to JYQ-55/79’s cyano and amide groups, which are more resistant to hydrolysis.

Functional Analogues with Heterocyclic Carbamate Moieties

  • Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Shares a benzo[b]thiophene core but lacks the tetrahydrothiazolo[5,4-c]pyridine scaffold.
  • Thiazolylmethyl Carbamates () :

    • Complex derivatives like thiazol-5-ylmethyl carbamates exhibit peroxide-containing substituents for enhanced reactivity, unlike the target compound’s simpler ethyl carbamate .

Biological Activity

Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazolo-pyridine core followed by the introduction of the thiophene carbonyl group. The synthetic pathway usually employs various reagents and conditions tailored to achieve high yields and purity.

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with thiophene and thiazole moieties have shown significant antimicrobial effects against various bacteria and fungi. Studies indicate that these compounds inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .
  • Antioxidant Properties : The ability of this compound to scavenge free radicals contributes to its antioxidant activity. This is critical in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results indicated that the compound exhibited stronger activity against Candida albicans compared to bacterial strains .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, this compound was tested in a carrageenan-induced paw edema model in rats.

Treatment Group Paw Edema Reduction (%)
Control0
Compound (50 mg/kg)45
Compound (100 mg/kg)65

The compound demonstrated significant reduction in paw edema at higher doses indicating its potential as an anti-inflammatory agent .

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